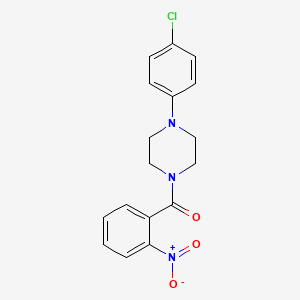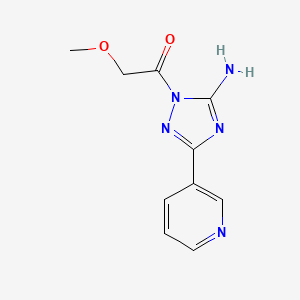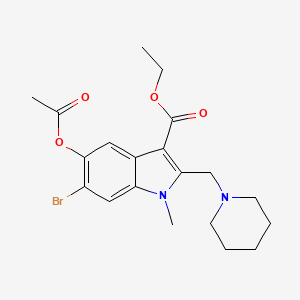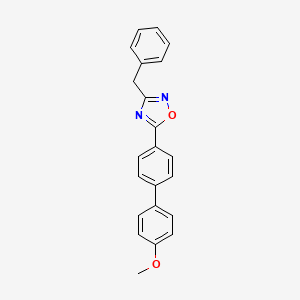
1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine, also known as CNB-001, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications.
Mechanism of Action
1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine exerts its neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are responsible for the inflammatory response in the brain. It also enhances the activity of antioxidant enzymes, which can reduce oxidative stress in the brain. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and reduce inflammation in animal models of neurological disorders. It also reduces neuronal damage and improves motor function in animal models of traumatic brain injury. Moreover, this compound has been shown to have a good safety profile and does not produce any significant side effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine in lab experiments is its high purity and stability, which ensures reproducibility of results. However, one limitation is the lack of human clinical trials, which limits the translation of preclinical findings to clinical applications.
Future Directions
Future research on 1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine should focus on conducting human clinical trials to determine its safety and efficacy in the treatment of neurological disorders. Additionally, further studies should investigate the optimal dosage and administration route of this compound. Moreover, the potential of this compound as a drug candidate for other diseases should be explored. Finally, the mechanism of action of this compound should be further elucidated to identify potential targets for drug development.
Synthesis Methods
1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine can be synthesized through a multi-step process starting from 4-chloroaniline and 2-nitrobenzoyl chloride. The intermediate product is then reacted with piperazine to obtain this compound. This synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective and anti-inflammatory properties, which can help in the prevention and treatment of these disorders.
properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-13-5-7-14(8-6-13)19-9-11-20(12-10-19)17(22)15-3-1-2-4-16(15)21(23)24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHMMWDKQYPTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
